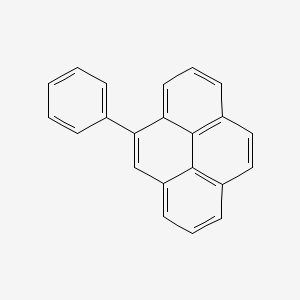

4-Phenylpyrene

CAS No.: 7267-88-1

Cat. No.: VC19817930

Molecular Formula: C22H14

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7267-88-1 |

|---|---|

| Molecular Formula | C22H14 |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 4-phenylpyrene |

| Standard InChI | InChI=1S/C22H14/c1-2-6-15(7-3-1)20-14-18-10-4-8-16-12-13-17-9-5-11-19(20)22(17)21(16)18/h1-14H |

| Standard InChI Key | YLKHUXJDINOQSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

4-Phenylpyridine (C₁₁H₉N) has a molecular weight of 155.2 g/mol and features a planar structure due to conjugation between the pyridine and benzene rings. The compound’s basicity (pKa ≈ 5.45) arises from the lone electron pair on the pyridine nitrogen . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 69–73 °C | |

| Boiling Point | 274–275 °C | |

| Density | 1.1088 (estimate) | |

| LogP (Octanol-Water) | 2.59 | |

| Solubility | Soluble in chloroform, methanol |

The compound’s UV-Vis absorption and fluorescence properties are influenced by π-π* transitions, making it useful in optoelectronic applications .

Synthetic Methodologies

Traditional Synthesis Routes

4-Phenylpyridine is traditionally synthesized via Friedländer condensation or cross-coupling reactions. A seminal method involves the reaction of benzaldehyde with ammonium acetate and ethyl acetoacetate under acidic conditions . Modern approaches employ Pd-catalyzed Suzuki-Miyaura couplings, as demonstrated in the synthesis of pyrene-fused polyaromatic hydrocarbons .

Continuous-Flow Hydrogenation

Recent advancements highlight a continuous-flow hydrogenation process using Pd/C catalysts, achieving 96% selectivity for 4-phenylpiperidine—a pharmacologically relevant derivative. This method enhances efficiency and scalability compared to batch reactions .

Biological and Pharmacological Activities

Enzyme Inhibition

4-Phenylpyridine inhibits mitochondrial complex I (NADH dehydrogenase) and monoamine oxidase, with a Ki of 0.36 μM for human placental aromatase . These properties underscore its role in studying metabolic pathways and neurodegenerative diseases.

Anti-Inflammatory Applications

In UVB-induced skin inflammation models, 4-phenylpyridine suppresses COX-2 expression by inhibiting the c-Src/EGFR/MAPK pathway. This effect reduces epidermal thickening and cytokine production, validating its potential as a topical anti-inflammatory agent .

Industrial and Materials Science Applications

Catalysis and Green Chemistry

The compound’s stability under CO₂-switchable conditions enables eco-friendly product isolation in biphasic systems. For example, 4-phenylpiperidine is extracted into aqueous phases via reversible protonation, minimizing waste .

Polymer Science

1,2-Dimethylimidazolium-functionalized poly(arylene ether sulfone)s incorporating 4-phenylpyridine units exhibit hydroxide conductivities up to 83.35 mS/cm at 80°C, making them promising anion-exchange membranes for alkaline fuel cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume